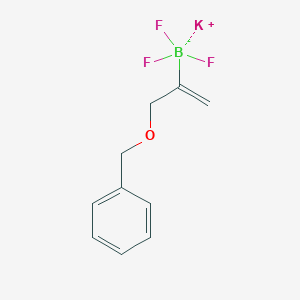

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate

Übersicht

Beschreibung

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate is an organoboron compound, particularly belonging to the class of trifluoroborates, which are frequently used in organic synthesis. The compound consists of a potassium ion, a trifluoroborate group, and a benzyloxypropyl moiety, making it a valuable reagent in the field of synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate can be synthesized using a variety of methods. One common approach involves the reaction of 3-(benzyloxy)prop-1-EN-2-YL bromide with potassium bifluoride and boron trifluoride etherate. The reaction is typically conducted under inert atmosphere conditions, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable and cost-effective methods. This often includes the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yield. Industrial production also focuses on optimizing the use of reagents and minimizing waste to enhance the sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate is involved in various types of chemical reactions, including:

Substitution Reactions: : Common in the presence of nucleophiles, where the trifluoroborate group can be substituted by other functional groups.

Coupling Reactions: : Often used in Suzuki-Miyaura cross-coupling reactions, where the trifluoroborate group acts as a boron source for the formation of carbon-carbon bonds.

Oxidation and Reduction Reactions: : It can undergo oxidation to form various oxidized derivatives or reduction to yield hydrocarbon chains.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Palladium Catalysts: : For coupling reactions.

Base: : Such as sodium hydroxide or potassium carbonate for substitution reactions.

Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

Major products formed from reactions with this compound include:

Aryl Compounds: : Through Suzuki-Miyaura coupling.

Alcohols and Ethers: : Through substitution reactions.

Aldehydes and Ketones: : Through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate has significant applications across various scientific fields:

Chemistry: : Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: : Investigated for its potential role in the synthesis of biologically active molecules and drug development.

Industry: : Utilized in the production of fine chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism by which potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate exerts its effects involves several key steps:

Bond Formation: : In coupling reactions, the trifluoroborate group facilitates the formation of new carbon-carbon bonds by providing a boron source.

Molecular Targets: : The specific molecular targets and pathways depend on the nature of the reaction and the functional groups involved. For example, in Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the activation and transfer of the boron group.

Vergleich Mit ähnlichen Verbindungen

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate can be compared with similar compounds in terms of its reactivity and applications:

Potassium Phenyltrifluoroborate: : Similar in its use in cross-coupling reactions but differs in the presence of a phenyl group instead of a benzyloxypropyl group.

Potassium Vinyltrifluoroborate: : Used in similar reactions but features a vinyl group, affecting its reactivity and the types of products formed.

Potassium Alkyltrifluoroborates: : These compounds have alkyl groups, offering different reactivity profiles and applications in synthesis.

Unique Characteristics

Versatility: : this compound is notable for its versatility in various types of organic reactions.

Stability: : The trifluoroborate group provides stability to the compound, making it suitable for a wide range of reaction conditions.

Functional Group Compatibility: : It is compatible with many functional groups, allowing for diverse synthetic applications.

This compound is a versatile and valuable compound in the field of organic synthesis, offering unique reactivity and stability that makes it a key reagent for various applications in chemistry, biology, medicine, and industry.

Biologische Aktivität

Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate is an organoboron compound classified under trifluoroborates. This compound is characterized by its unique structural features, which include a potassium ion, a trifluoroborate group, and a benzyloxypropyl moiety. Its molecular formula is with a molecular weight of approximately 254.10 g/mol. It is primarily utilized in organic synthesis, particularly in reactions that form carbon-carbon bonds.

General Properties

While specific biological activity data for this compound is limited, compounds with similar structures have been studied for their potential biological properties. Trifluoroborates are recognized for their role as intermediates in the synthesis of biologically active molecules and have been investigated for various applications in medicinal chemistry.

The biological activity of this compound can be understood through its chemical reactivity:

- Substitution Reactions : The trifluoroborate group can be substituted by nucleophiles, potentially leading to the formation of biologically relevant compounds.

- Coupling Reactions : It is often involved in Suzuki-Miyaura cross-coupling reactions, where it serves as a boron source for carbon-carbon bond formation.

Research Findings

Research has indicated that derivatives of trifluoroborates can act as enzyme inhibitors or modulators. Although specific studies on this compound are necessary to elucidate its biological effects, the following points summarize potential avenues of exploration:

- Enzyme Inhibition : Trifluoroborates have shown promise in inhibiting certain enzymes that are crucial in disease pathways.

- Synthesis of Bioactive Molecules : The compound may facilitate the synthesis of drugs targeting various conditions, including cancer and neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds can be informative:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Potassium (3-(methoxy)prop-1-en-2-yl)trifluoroborate | Contains a methoxy group instead of benzyloxy | |

| Potassium (2-(benzyloxy)ethyl)trifluoroborate | Ethyl group instead of propene | |

| Potassium (4-(benzyloxy)butan-2-yloxy)trifluoroborate | Longer carbon chain with additional functional groups |

These compounds illustrate variations in substituents that influence their reactivity and application potential, emphasizing the unique features of this compound.

Case Study 1: Synthesis of Drug Intermediates

In a study exploring the synthesis of drug intermediates, this compound was utilized to generate key intermediates for pharmaceutical compounds. The reactions demonstrated high yields and selectivity, indicating the compound's utility in drug development.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that similar trifluoroborate derivatives exhibited inhibitory effects on specific enzymes involved in metabolic pathways. Such studies suggest that this compound may also possess similar properties, warranting further investigation.

Eigenschaften

IUPAC Name |

potassium;trifluoro(3-phenylmethoxyprop-1-en-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF3O.K/c1-9(11(12,13)14)7-15-8-10-5-3-2-4-6-10;/h2-6H,1,7-8H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNWAVHQPFENRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)COCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.